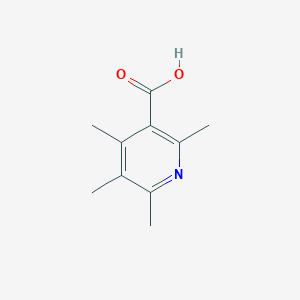
Tetramethylpyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylpyridine-3-carboxylic acid is an organic compound that belongs to the pyridine family It is characterized by the presence of four methyl groups attached to the pyridine ring and a carboxylic acid group at the third position
準備方法
Synthetic Routes and Reaction Conditions: Tetramethylpyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives followed by carboxylation. For instance, starting with 2,4,6-trimethylpyridine, a Friedel-Crafts alkylation can introduce the fourth methyl group. Subsequent carboxylation using carbon dioxide under high pressure and temperature yields this compound .
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reactions, and advanced purification techniques like crystallization and distillation are employed to isolate the final product .
化学反応の分析
Types of Reactions: Tetramethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetramethylpyridine-3-carboxaldehyde, while reduction can produce tetramethylpyridine-3-methanol .
科学的研究の応用
Tetramethylpyridine-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which tetramethylpyridine-3-carboxylic acid exerts its effects involves interactions with various molecular targets. In biological systems, it can bind to specific enzymes, altering their activity and influencing metabolic pathways. The carboxylic acid group plays a crucial role in these interactions, often forming hydrogen bonds with active site residues .
類似化合物との比較
Pyridine-3-carboxylic acid: Lacks the methyl groups, resulting in different chemical properties and reactivity.
Tetramethylpyridine: Lacks the carboxylic acid group, affecting its solubility and biological activity
Uniqueness: Tetramethylpyridine-3-carboxylic acid is unique due to the combination of its methyl groups and carboxylic acid functionality. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
2,4,5,6-tetramethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-5-6(2)9(10(12)13)8(4)11-7(5)3/h1-4H3,(H,12,13) |
InChIキー |
JIESNLNRFFHHBF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N=C1C)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13206569.png)

![2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
![(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide](/img/structure/B13206588.png)
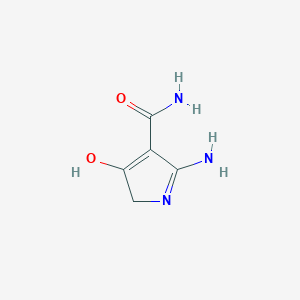
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
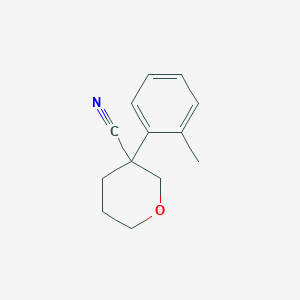
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)
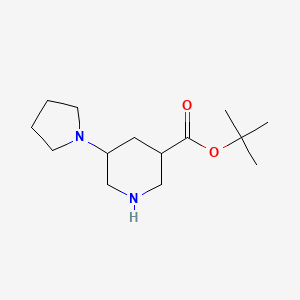
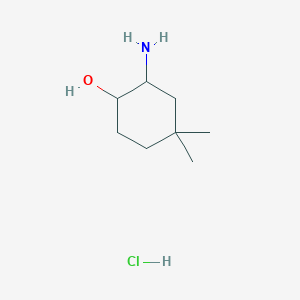
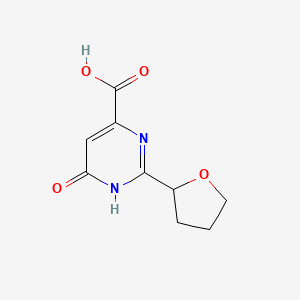
![3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)

![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)
